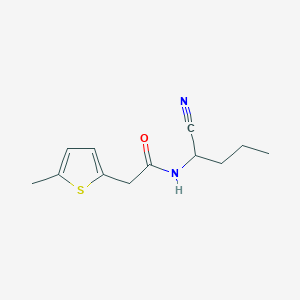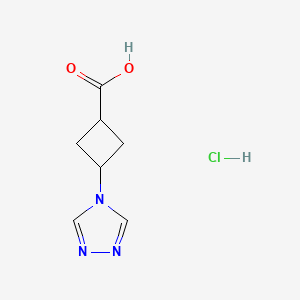![molecular formula C12H13Cl2N3O2S B2649505 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea CAS No. 18233-39-1](/img/structure/B2649505.png)
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, an acetylamino linkage, and a prop-2-enylthiourea moiety, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved through the chlorination of phenoxyacetic acid.
Formation of 2-(2,4-Dichlorophenoxy)acetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Acylation Reaction: The acyl chloride reacts with an appropriate amine to form the acetylamino intermediate.
Thiourea Derivatization: Finally, the acetylamino intermediate undergoes a reaction with prop-2-enylthiourea under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as hydroxide ions replace chlorine atoms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2,4-dichlorophenoxyacetic acid and thiourea derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with cellular components and its potential as a bioactive agent.
Medicine: Preliminary research suggests that it may possess therapeutic properties, including anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and cell division processes.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid and its derivatives, 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea stands out due to its unique combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application. Similar compounds include:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a simpler structure.
Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents, leading to varied properties and applications.
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-2-5-15-12(20)17-16-11(18)7-19-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIXAGZBHJOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2649425.png)

![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)



![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)

![5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one](/img/structure/B2649442.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2649445.png)
